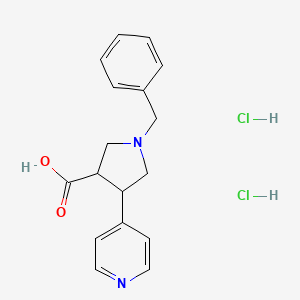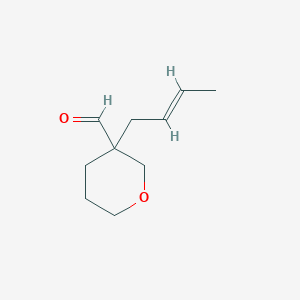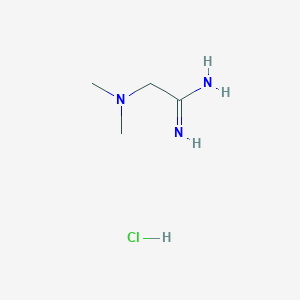
2-(Dimethylamino)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H12ClN3 It is commonly used in various scientific research applications due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethanimidamide hydrochloride typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of ammonium chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:
Reaction of Dimethylamine with Ethyl Chloroformate: This step involves the formation of an intermediate compound, which is then reacted with ammonium chloride.
Addition of Ammonium Chloride: The intermediate compound is treated with ammonium chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethanethiol hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)ethanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C4H12ClN3 |
|---|---|
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3,(H3,5,6);1H |
Clave InChI |
MJXGGCPOIXMRRV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


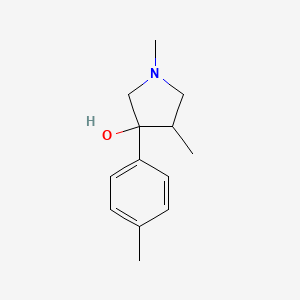
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)
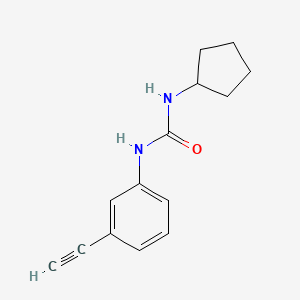
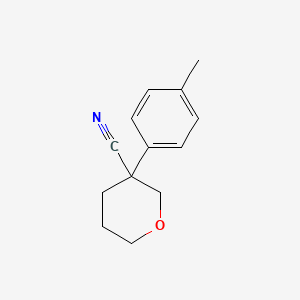
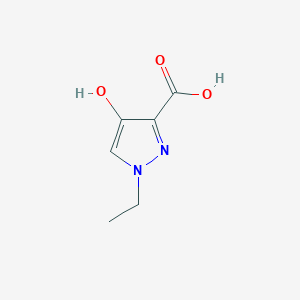

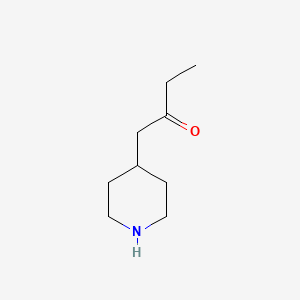
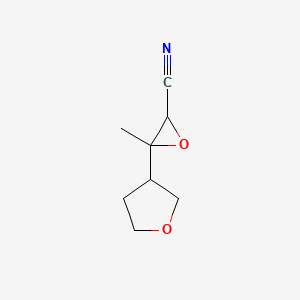
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)
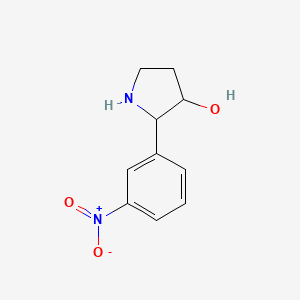
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)
